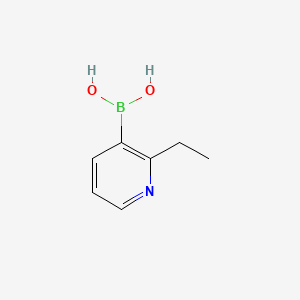

(2-Ethylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(2-ethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYBEDDNBACEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694478 | |

| Record name | (2-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-02-1 | |

| Record name | (2-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Ethylpyridin-3-yl)boronic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound that serves as a versatile building block in modern organic synthesis. As a member of the boronic acid class, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It includes a detailed experimental protocol for its application in Suzuki-Miyaura coupling and visual diagrams illustrating key synthetic and mechanistic pathways relevant to its use in research and development.

Core Chemical and Physical Properties

This compound is a functionalized pyridine derivative. While specific experimental data for this exact isomer can be limited in public literature, the general properties are consistent with other pyridinylboronic acids. Boronic acids are known to be solids with high melting points and are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[1]

| Property | Data |

| Molecular Formula | C₇H₁₀BNO₂ |

| Molecular Weight | 150.97 g/mol [2] |

| Appearance | Typically a white to off-white powder.[3] |

| CAS Number | 904333-87-7 |

| General Solubility | Sparingly soluble in water; soluble in organic solvents like dioxane and THF. |

| Stability | 2-Pyridinylboronic acids can be unstable and prone to protodeboronation. Stability is often improved by conversion to their corresponding boronate esters (e.g., pinacol esters). |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group protons (a quartet and a triplet), and distinct aromatic protons of the pyridine ring. The B(OH)₂ protons are often broad and may exchange with solvent. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the five carbons of the pyridine ring. The carbon atom bonded to boron (C-B) may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[4] |

| ¹¹B NMR | A single, broad resonance characteristic of a trigonal boronic acid. The chemical shift provides insight into the electronic environment of the boron atom.[5] |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and B-O stretching (~1300-1400 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the calculated molecular weight. |

Synthesis and Reactivity

Synthesis

The synthesis of pyridinylboronic acids can be achieved through several established methods. The most common approach involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis.[6][7]

A general workflow for the synthesis is illustrated below. This typically starts with a halogenated pyridine, such as 3-bromo-2-ethylpyridine.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. (2-Ethylpyridin-4-yl)boronic acid | C7H10BNO2 | CID 23546914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

(2-Ethylpyridin-3-yl)boronic acid synthesis methods

An In-depth Technical Guide to the Synthesis of (2-Ethylpyridin-3-yl)boronic acid

Introduction

This compound is a valuable heterocyclic organoboron compound, widely utilized as a key building block in synthetic organic chemistry. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds. This makes it an essential reagent for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the pyridine moiety is a common structural motif in pharmacologically active compounds and functional materials. This guide provides a detailed overview of the primary synthetic methodologies for preparing this compound, complete with experimental protocols, comparative data, and reaction pathway diagrams.

Core Synthetic Strategies

The synthesis of pyridinylboronic acids, including the 2-ethyl-3-yl derivative, predominantly relies on a few robust strategies. These methods typically involve the introduction of a boron moiety onto a pre-functionalized pyridine ring. The most common and effective approaches are:

-

Lithiation-Borylation via Halogen-Metal Exchange: This classic method involves the deprotonation of a halopyridine at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester.

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This approach utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1]

-

Iridium-Catalyzed C-H Borylation: A more direct method that involves the direct functionalization of a C-H bond on the pyridine ring, although regioselectivity can be a challenge.[2][3]

This guide will focus on the first two methods, as they offer the most reliable and regioselective routes to the desired 3-pyridyl isomer.

Method 1: Lithiation-Borylation of 3-Halo-2-ethylpyridine

The halogen-metal exchange followed by borylation is a fundamental and widely used technique for preparing pyridinylboronic acids. The process begins with a 3-halo-2-ethylpyridine (typically bromo or chloro) which undergoes a lithium-halogen exchange at very low temperatures. The resulting highly reactive 2-ethyl-3-lithiopyridine is then trapped in situ with a trialkyl borate, which upon acidic workup, yields the target boronic acid. A revised "in-situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and borate ester, often provides higher yields by minimizing side reactions.[4]

Reaction Pathway

Caption: Lithiation-Borylation pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 3-pyridylboronic acid.[4][5]

-

Apparatus Setup: A 1-liter, three-necked flask is equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet. The system is thoroughly dried and purged with nitrogen.

-

Reagent Charging: The flask is charged with anhydrous toluene (320 mL), anhydrous tetrahydrofuran (THF, 80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromo-2-ethylpyridine (200 mmol).

-

Cooling: The reaction mixture is cooled to -40°C using a dry ice/acetone bath.

-

Lithiation and Borylation: A solution of n-butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) is added dropwise via a syringe pump over 1 hour, ensuring the internal temperature is maintained at or below -40°C.

-

Quenching and Work-up: After stirring for an additional 30 minutes at -40°C, the reaction is quenched by the slow addition of 2 M aqueous HCl (240 mL). The mixture is allowed to warm to room temperature.

-

Phase Separation: The organic layer is separated, and the aqueous layer is washed with ethyl acetate (2 x 100 mL). The pH of the aqueous layer is then carefully adjusted to 7.2 using aqueous NaOH.

-

Extraction: The aqueous phase is extracted with a 4:1 mixture of chloroform/isopropanol (5 x 150 mL).

-

Isolation: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which often exists as the boroxine trimer.

-

Purification (Optional): The crude boronic acid can be converted to its pinacol ester for easier handling and purification. The crude material is refluxed with pinacol in toluene using a Dean-Stark trap.[4] After removal of the solvent, the resulting solid ester can be purified by column chromatography or recrystallization.

Method 2: Palladium-Catalyzed Miyaura Borylation

Palladium-catalyzed cross-coupling of halopyridines with diboron reagents is a powerful and versatile method that often shows excellent functional group tolerance. This reaction, commonly known as Miyaura borylation, typically employs a palladium catalyst with a suitable phosphine ligand, a base, and a diboron source like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[1][6] The reaction directly yields the boronate ester, which can be hydrolyzed to the boronic acid if desired.

Reaction Pathway

Caption: Miyaura Borylation pathway to the pinacol ester of the target acid.

Detailed Experimental Protocol

This protocol is based on general procedures for the Miyaura borylation of heteroaryl halides.[7]

-

Apparatus Setup: A Schlenk flask is charged with a magnetic stir bar, oven-dried, and allowed to cool under a nitrogen atmosphere.

-

Reagent Charging: The flask is charged with 3-bromo-2-ethylpyridine (10 mmol), bis(pinacolato)diboron (12 mmol), potassium acetate (KOAc, 30 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.3 mmol, 3 mol%).

-

Solvent Addition: Anhydrous and degassed 1,4-dioxane (50 mL) is added via syringe.

-

Reaction: The mixture is heated to 80-90°C and stirred under a nitrogen atmosphere for 8-16 hours. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

-

Extraction: The filtrate is transferred to a separatory funnel and washed with water and then with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product, the pinacol boronate ester, is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

-

Hydrolysis (Optional): The purified pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether, followed by extraction and isolation.

Data Summary and Comparison

The choice of synthetic method often depends on factors such as substrate availability, functional group tolerance, scalability, and cost. Below is a summary of typical quantitative data for the described methods.

| Parameter | Method 1: Lithiation-Borylation | Method 2: Miyaura Borylation |

| Starting Material | 3-Bromo-2-ethylpyridine | 3-Bromo-2-ethylpyridine |

| Key Reagents | n-BuLi, B(O-iPr)₃ | B₂pin₂, Pd(dppf)Cl₂, KOAc |

| Temperature | -78°C to -40°C | 80 - 90°C |

| Solvent | THF / Toluene | 1,4-Dioxane / DMSO |

| Typical Yield | 65 - 85% | 70 - 90% |

| Key Advantages | Cost-effective reagents, well-established. | High functional group tolerance, milder conditions (avoids cryogenics). |

| Key Disadvantages | Requires cryogenic temperatures, sensitive to moisture and functional groups. | Higher cost of catalyst and diboron reagent, potential for metal contamination. |

Conclusion

The synthesis of this compound can be reliably achieved through several well-documented strategies. The Lithiation-Borylation method is a cost-effective and high-yielding approach, though it requires stringent anhydrous and cryogenic conditions, limiting its functional group compatibility.[4] In contrast, the Palladium-Catalyzed Miyaura Borylation offers a more versatile and user-friendly alternative with excellent functional group tolerance, albeit at a higher reagent cost.[7] The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and the chemical nature of the starting materials.

References

- 1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 2. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2-Ethylpyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1001907-69-2

Synonyms: (6-Ethylpyridin-3-yl)boronic acid

Introduction

(2-Ethylpyridin-3-yl)boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The pyridine moiety introduces a nitrogen atom, which can modulate the physicochemical properties of a molecule, such as solubility and basicity, and can also participate in crucial binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific parameters such as pKa and detailed solubility may require experimental determination.

| Property | Value | Reference |

| CAS Number | 1001907-69-2 | [1] |

| Molecular Formula | C₇H₁₀BNO₂ | [1] |

| Molecular Weight | 150.97 g/mol | [1] |

| Appearance | White to off-white solid | General observation from suppliers |

| Purity | Typically ≥97% | [1] |

| Boiling Point | 298.914 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 134.579 °C (Predicted) | [2] |

| Storage | 2-8 °C, under inert atmosphere | [1] |

Stability and Storage:

Boronic acids are known to be susceptible to degradation, particularly through protodeboronation, especially under acidic or basic conditions. It is recommended to store this compound in a cool, dry place under an inert atmosphere, such as nitrogen or argon, to maintain its stability and reactivity.

Synthesis

General Synthetic Workflow for Pyridinyl Boronic Acids

The synthesis of pyridinyl boronic acids can be achieved through a halogen-metal exchange followed by borylation.

Experimental Protocol: Synthesis of a Structurally Similar Compound (6-Methylpyridine-3-boronic Acid)

A detailed protocol for the synthesis of the analogous 6-methylpyridine-3-boronic acid has been reported and can be adapted for the synthesis of the title compound.[3]

Materials:

-

5-Bromo-2-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Acetonitrile

Procedure:

-

A solution of 5-bromo-2-methylpyridine in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

n-Butyllithium is added dropwise to the solution, and the mixture is stirred for a specified time to allow for the halogen-metal exchange to occur.

-

Triisopropyl borate is then added to the reaction mixture, and it is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of aqueous HCl.

-

The pH of the aqueous layer is adjusted to isoelectric point (around pH 7) with NaOH to precipitate the boronic acid.

-

The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as acetonitrile.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.

General Suzuki-Miyaura Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Degassed solvent is added to the reaction mixture.

-

The reaction is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Relevance in Drug Discovery and Development

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry.[4] The boron atom can act as a transition state analog inhibitor of certain enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.[5]

While there is no specific publicly available data on the biological activity or enzyme inhibition profile of this compound itself, its structural motifs are present in molecules with known biological activities. For instance, pyridinyl boronic acids are used in the synthesis of inhibitors for various kinases and other enzymes.[3]

Potential as an Enzyme Inhibitor

The boronic acid functional group is a known pharmacophore that can reversibly inhibit serine proteases. The mechanism involves the formation of a tetrahedral intermediate with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.

Researchers in drug development can utilize this compound as a starting point for the design and synthesis of novel enzyme inhibitors. The ethylpyridine moiety can be tailored to interact with specific pockets within the enzyme's active site, potentially leading to potent and selective inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. Its relevance to the pharmaceutical industry is underscored by the prevalence of biaryl and heteroaryl-aryl motifs in many drug molecules. Furthermore, the inherent ability of the boronic acid functional group to interact with enzymatic targets presents an exciting avenue for the discovery of novel therapeutics. This technical guide provides a foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic and drug discovery endeavors. Further experimental investigation into its specific physical properties and biological activities is warranted to fully unlock its potential.

References

An In-depth Technical Guide to (2-Ethylpyridin-3-yl)boronic acid: Molecular Structure and Applications

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies related to (2-Ethylpyridin-3-yl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of this compound and its role in significant organic reactions, supported by detailed experimental protocols and data visualizations.

Core Molecular Properties

This compound is a heterocyclic organoboron compound featuring a pyridine ring substituted with an ethyl group at the 2-position and a boronic acid functional group at the 3-position. This arrangement of functional groups imparts specific chemical properties that are of significant interest in synthetic chemistry.

Structural and Physicochemical Data

The key quantitative data for this compound and its more stable pinacol ester derivative are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1310384-02-1 | [1] |

| Molecular Formula | C₇H₁₀BNO₂ | [1] |

| Molecular Weight | 150.97 g/mol | [1] |

| Canonical SMILES | CCC1=C(C=CN=C1)B(O)O | [1] |

| InChIKey | XHYBEDDNBACEEH-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of 2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester)

| Property | Value | Source |

| CAS Number | 1494670-02-8 | [2] |

| Molecular Formula | C₁₃H₂₀BNO₂ | [2] |

| Molecular Weight | 233.11 g/mol | [2] |

| SMILES | CCC1=C(C=CC=N1)B2OC(C)(C)C(C)(C)O2 | [2] |

| Purity | ≥98% | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids can be challenging due to the electron-deficient nature of the pyridine ring and the potential for protodeboronation, especially for 2-pyridinylboronic acids.[3] However, several synthetic strategies have been developed to overcome these issues.[4]

General Synthetic Approach: Halogen-Metal Exchange followed by Borylation

A common and effective method for the synthesis of pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by quenching with a trialkyl borate.[5] For the synthesis of this compound, the starting material would be 3-bromo-2-ethylpyridine.

Experimental Protocol: Synthesis of this compound via Lithiation

-

Materials:

-

3-Bromo-2-ethylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-2-ethylpyridine and anhydrous THF under an inert atmosphere.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium is added dropwise to the solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Triisopropyl borate is then added dropwise, ensuring the temperature does not rise above -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

The following diagram illustrates the general workflow for this synthesis.

Spectroscopic Analysis

Characterization of boronic acids often requires specific analytical techniques due to their tendency to form cyclic anhydrides (boroxines) upon dehydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are standard methods for structural elucidation. For boronic acids, ¹¹B NMR spectroscopy is also a powerful tool to distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester.[6][7] To overcome issues with oligomerization in NMR, samples can be prepared in deuterated methanol or water, which helps to break up the boroxine trimers.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify key functional groups. Characteristic absorbances for boronic acids include O-H stretching (around 3300 cm⁻¹) and B-O stretching (around 1350 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry of boronic acids can be complicated by their dehydration to form boroxines.[10] Techniques like electrospray ionization (ESI-MS) can be used, often showing adducts with solvents or the formation of boroxine ions.[11][12] Derivatization, for instance, through silylation for Gas Chromatography-Mass Spectrometry (GC-MS), can provide clearer results.[10][13]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[14][15][16] Pyridinylboronic acids are crucial reagents for introducing pyridine moieties into complex molecules, a common strategy in the development of pharmaceuticals and functional materials.[16]

The general catalytic cycle of the Suzuki-Miyaura coupling is depicted below.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

-

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M Sodium carbonate (Na₂CO₃) solution

-

1,4-Dioxane

-

Argon or Nitrogen gas

-

-

Procedure:

-

A Schlenk flask is charged with this compound, the aryl bromide, palladium(II) acetate, and triphenylphosphine.

-

The flask is evacuated and backfilled with an inert gas three times.

-

1,4-Dioxane and the 2 M sodium carbonate solution are added.

-

The reaction mixture is heated to 90-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the desired biaryl product.

-

Conclusion

This compound is a key synthetic intermediate with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Understanding its molecular structure, properties, and reactivity is crucial for its effective application. This guide has provided a detailed overview of these aspects, including practical experimental protocols and illustrative diagrams to aid researchers in their work with this versatile compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid, ethyl- [webbook.nist.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of various alkylboronic acids for the characterization of corticosteroids by gas-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

(2-Ethylpyridin-3-yl)boronic acid stability and storage

An In-depth Technical Guide on the Stability and Storage of (2-Ethylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in synthetic chemistry, particularly valued in the development of novel pharmaceutical compounds. As with all boronic acids, its utility is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the stability profile, primary degradation pathways, and recommended storage and handling procedures for this compound. The information is synthesized from published literature on pyridinylboronic acids and general principles of boronic acid chemistry, providing a framework for ensuring the integrity of this reagent in research and development settings. While specific quantitative kinetic data for this compound is not extensively available, this guide establishes a foundation for its practical use based on data from closely related analogues.

Introduction to this compound Stability

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. They are prized for their versatility in reactions like the Suzuki-Miyaura coupling. However, the vacant p-orbital on the sp²-hybridized boron atom renders them susceptible to certain degradation pathways.

The stability of pyridinylboronic acids is highly dependent on the position of the boronic acid group on the pyridine ring. Generally, 3-pyridinylboronic acids, such as the title compound, exhibit good stability, in stark contrast to many 2-pyridinylboronic acids which are often unstable and prone to rapid protodeboronation.[1] Studies on the protodeboronation kinetics of various heteroaromatic boronic acids have shown that 3- and 4-pyridyl boronic acids undergo this degradation very slowly.[2][3][4]

Primary Degradation Pathways

Two principal degradation pathways must be considered when handling and storing this compound: dehydration to form boroxines and protodeboronation. Oxidative degradation is also a concern for boronic acids in general.

Dehydration and Boroxine Formation

The most common transformation for boronic acids upon storage is the reversible loss of water to form a cyclic trimeric anhydride, known as a boroxine.[5][6][7] This is an equilibrium process, and the boronic acid can often be regenerated by dissolving the boroxine in a suitable solvent in the presence of water. However, the formation of boroxines can affect the stoichiometry of reactions if not accounted for.

Caption: Reversible dehydration of boronic acid to form a cyclic boroxine.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[8] This irreversible degradation is a significant issue for many heteroaromatic boronic acids, particularly those where the boron is adjacent to the heteroatom, as in 2-pyridyl boronic acids.[1] For 3-pyridinylboronic acids, this process is substantially slower. The reaction is pH-dependent and can be catalyzed by both acids and bases.[2][3][4][8]

Caption: Protodeboronation pathway leading to the loss of the boronic acid group.

Stability Profile: Influencing Factors

The stability of this compound is influenced by several environmental factors.

| Factor | Effect on Stability | Rationale | Mitigation Strategy |

| Moisture/Humidity | High Risk | Promotes dehydration to boroxine and can facilitate hydrolysis/protodeboronation.[5][6] | Store in a tightly sealed container in a desiccator or under a dry, inert atmosphere (e.g., Argon, Nitrogen).[9] |

| Oxygen | Moderate Risk | The carbon-boron bond is susceptible to oxidative cleavage, especially in solution and at elevated temperatures.[10][11] | Store under an inert atmosphere. Use degassed solvents for reactions. |

| Temperature | Moderate Risk | Elevated temperatures accelerate degradation pathways, particularly dehydration to boroxine. | Recommended storage is refrigerated at 2-8°C.[12][13][14] Avoid prolonged exposure to high temperatures. |

| Light | Low to Moderate Risk | While less documented for this specific compound, photolytic degradation can occur in some organic molecules. | Store in an opaque or amber vial to protect from light. |

| pH | Moderate Risk | Stability is pH-dependent. Protodeboronation can be accelerated under certain acidic or basic conditions.[2][3][4] | Maintain neutral pH where possible. Buffer solutions if necessary for specific applications. |

A semi-quantitative kinetic study on various heteroaromatic boronic acids provides valuable context for the stability of the 3-pyridinyl scaffold:

| Compound Class | Test Conditions | Observed Half-Life (t₀.₅) | Reference |

| 3- and 4-Pyridyl Boronic Acids | pH 12, 70 °C | > 1 week | [3][4] |

| 2-Pyridyl Boronic Acid | pH 7, 70 °C | ≈ 25-50 seconds | [3][4] |

This data strongly supports the high intrinsic stability of the 3-pyridinylboronic acid scaffold against protodeboronation compared to its 2-pyridinyl isomer.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the quality and reactivity of this compound.

Storage

-

Temperature: Store refrigerated at 2-8°C for long-term stability.

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.

-

Container: Use a tightly sealed, opaque or amber glass vial to protect from moisture, oxygen, and light.

-

Environment: Keep in a well-ventilated, dry area away from incompatible substances like strong oxidizing agents.[15]

Handling

-

Inert Atmosphere: For maximum integrity, handle the solid in a glove box or under a positive pressure of inert gas.

-

Weighing: If a glove box is unavailable, weigh the compound quickly in a low-humidity environment and reseal the container promptly.

-

Solvent Preparation: Use anhydrous solvents for preparing solutions. Solvents should be degassed to remove dissolved oxygen before use in sensitive reactions.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

Caption: Recommended workflow for the storage and handling of the boronic acid.

Experimental Protocols: Forced Degradation Study

To definitively determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[16][17] The goal is to achieve approximately 5-20% degradation to identify potential degradants.[18]

Objective

To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials and Equipment

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter, calibrated oven, photostability chamber

General Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Stress Conditions: Expose the stock solution to the following conditions. A control sample (unstressed stock solution) should be analyzed concurrently.

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.[16]

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[16]

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for a specified time.[16][18]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Also, heat the stock solution under reflux.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

Analyze all stressed samples, along with a control, by a developed reverse-phase HPLC method. A gradient method is often required to separate the parent compound from all degradants.

-

Example HPLC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 5-10% B, ramp to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm or λmax of the compound).

-

Column Temperature: 30°C

-

-

-

Data Evaluation:

-

Assess the chromatograms for new peaks corresponding to degradation products.

-

Calculate the percentage degradation of the parent compound.

-

Evaluate the peak purity of the parent peak in the stressed samples to ensure the method is "stability-indicating."

-

Conclusion

This compound is a relatively stable heteroaromatic boronic acid, particularly when compared to its 2-pyridinyl isomers. Its primary stability concerns are dehydration to boroxines and, to a lesser extent, protodeboronation and oxidation. By implementing rigorous storage and handling protocols—specifically, by controlling exposure to moisture, oxygen, and elevated temperatures—the integrity of the reagent can be effectively maintained. For critical applications in drug development, conducting a formal forced degradation study is strongly recommended to fully characterize its stability profile and validate analytical methods for its quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Boroxine - Wikipedia [en.wikipedia.org]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. laballey.com [laballey.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. 2-Methoxy-3-pyridineboronic acid ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemscene.com [chemscene.com]

- 14. chemscene.com [chemscene.com]

- 15. aksci.com [aksci.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ajrconline.org [ajrconline.org]

Spectroscopic Characterization of (2-Ethylpyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-3-yl)boronic acid is a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The boronic acid functional group also presents opportunities for designing targeted therapeutics and chemical sensors. Accurate structural elucidation and purity assessment are paramount for its application in these fields, necessitating a thorough spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited public availability of experimental spectra for this compound, the following tables summarize the expected quantitative data based on its chemical structure and known spectral data for analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.5 - 8.7 | d | 1H | H6 (Pyridine) | Expected to be the most downfield pyridine proton due to proximity to nitrogen and the boronic acid group. |

| ~7.8 - 8.0 | d | 1H | H4 (Pyridine) | Influenced by the ethyl and boronic acid groups. |

| ~7.2 - 7.4 | dd | 1H | H5 (Pyridine) | Coupling to both H4 and H6. |

| ~4.0 - 6.0 (broad) | s (br) | 2H | B(OH)₂ | Chemical shift and broadness are highly dependent on concentration, solvent, and water content. May exchange with D₂O. |

| ~2.8 - 3.0 | q | 2H | -CH₂-CH₃ | Quartet due to coupling with the methyl protons. |

| ~1.2 - 1.4 | t | 3H | -CH₂-CH₃ | Triplet due to coupling with the methylene protons. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~160 - 165 | C2 (Pyridine) | Carbon bearing the ethyl group. |

| ~145 - 150 | C6 (Pyridine) | Carbon adjacent to the nitrogen. |

| ~138 - 142 | C4 (Pyridine) | |

| ~122 - 126 | C5 (Pyridine) | |

| Not observed or broad | C3 (Pyridine) | The carbon attached to the boron atom often shows a very broad signal or is not observed due to quadrupolar relaxation of boron. |

| ~25 - 30 | -CH₂-CH₃ | |

| ~13 - 16 | -CH₂-CH₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3600 - 3200 | Strong, Broad | O-H stretch | Characteristic of the boronic acid -OH groups, often involved in hydrogen bonding. |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Pyridine ring C-H vibrations. |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch | Ethyl group C-H vibrations. |

| ~1600 - 1550 | Medium | C=N, C=C stretch | Pyridine ring vibrations. |

| ~1400 - 1300 | Strong | B-O stretch | A characteristic and strong absorption for boronic acids. |

| ~1200 - 1100 | Medium | B-C stretch | Vibration of the bond between the boron atom and the pyridine ring. |

| ~1000 - 950 | Medium | O-H bend | Out-of-plane bending of the boronic acid -OH groups. |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Type | Notes |

| 151.08 | [M+H]⁺ | Predicted exact mass for C₇H₁₁BNO₂⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. |

| 133.07 | [M-H₂O+H]⁺ | Loss of one water molecule from the protonated molecule is a common fragmentation pathway for boronic acids. |

| 115.06 | [M-2H₂O+H]⁺ | Loss of a second water molecule to form the boroxine precursor ion. |

| 122.07 | [M-C₂H₅+H]⁺ or [M-C₂H₄]⁺ | Fragmentation involving the ethyl group, either through radical loss or ethylene elimination. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation:

-

Due to the propensity of boronic acids to form oligomeric anhydrides (boroxines), which can lead to complex or uninterpretable spectra, sample preparation is critical.

-

For ¹H and ¹³C NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent.

-

Recommended solvents to minimize oligomerization include methanol-d₄ or dimethyl sulfoxide-d₆. Deuterated chloroform (CDCl₃) can also be used, but may show broader peaks if any water is present.

-

The addition of a small amount of D₂O can sometimes sharpen the aromatic signals by facilitating the exchange of the B(OH)₂ protons and breaking up oligomers.

-

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is appropriate.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening of the boron-attached carbon, a longer acquisition time with a higher number of scans is typically required.

-

¹¹B NMR: If available, ¹¹B NMR can be a useful tool to directly observe the boron environment. A chemical shift range of approximately -20 to 60 ppm is suitable.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is often the simplest and quickest method.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.

-

-

Data Acquisition:

-

Record the spectrum typically over a range of 4000 to 400 cm⁻¹.

-

Perform a background scan of the empty sample holder (ATR crystal or KBr pellet) before acquiring the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-TOF, Orbitrap), coupled to a suitable ionization source.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

-

-

Data Acquisition:

-

Ionization Method: Electrospray ionization (ESI) is a common and effective method for boronic acids, typically in positive ion mode ([M+H]⁺). Atmospheric pressure chemical ionization (APCI) can also be used.

-

Analysis Mode: Acquire a full scan mass spectrum to identify the molecular ion. For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion to observe characteristic fragmentation patterns.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

(2-Ethylpyridin-3-yl)boronic acid: A Technical Guide to Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, properties, and applications of (2-Ethylpyridin-3-yl)boronic acid (CAS No. 1310384-02-1). This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in synthesizing complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Supplier Specifications

This compound is commercially available from several chemical suppliers. While specific quantitative data can vary between batches and suppliers, the following tables summarize typical product specifications and available suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise data.

Table 1: Typical Product Specifications for this compound

| Property | Typical Specification |

| CAS Number | 1310384-02-1[1] |

| Molecular Formula | C₇H₁₀BNO₂[2] |

| Molecular Weight | 150.97 g/mol [2] |

| Purity | ≥95% (often ≥98%) |

| Appearance | White to off-white solid/powder |

| Storage Conditions | Store at 2-8°C, often under an inert atmosphere[3] |

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Location | Notes |

| GlobalChemMall | China | Offers wholesale and various quantities.[2] |

| Amadis Chemical | - | Provides product with CAS NO. 1310384-02-1.[4] |

| Angene Chemical | Taiwan | Lists the compound in their catalog.[5] |

| Pharmaffiliates | India | Lists the compound as 2-Ethyl-3-pyridinylboronic acid.[6] |

Applications in Organic Synthesis and Drug Discovery

Boronic acids are crucial reagents in modern organic synthesis, primarily for the formation of carbon-carbon and carbon-heteroatom bonds. Their stability, low toxicity, and functional group tolerance make them ideal for complex molecule synthesis.[7]

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or vinyl halide, leading to the synthesis of substituted bipyridines and other complex aromatic systems. These structural motifs are prevalent in many biologically active compounds and functional materials.[7][8]

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, and the C-C bond is formed, regenerating the palladium(0) catalyst.

References

- 1. kishida.co.jp [kishida.co.jp]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 4. This compound, CasNo.1310384-02-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. biopioneer.com.tw [biopioneer.com.tw]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of (2-Ethylpyridin-3-yl)boronic Acid: A Technical Primer for Organic Chemists and Drug Discovery Professionals

(2-Ethylpyridin-3-yl)boronic acid is a valuable heterocyclic building block in modern organic synthesis, offering a strategic entry point for the introduction of the 2-ethylpyridine-3-yl moiety into a diverse range of molecular architectures. This technical guide provides an in-depth overview of its potential applications, focusing on its utility in cross-coupling reactions and its relevance in the synthesis of biologically active compounds. While specific documented applications of this compound are not extensively reported in publicly available literature, this guide extrapolates its potential based on the well-established chemistry of pyridylboronic acids.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The ethyl group at the 2-position of the pyridine ring can influence the electronic properties and steric hindrance of the boronic acid, potentially affecting reaction kinetics and yields.

Reaction Scheme:

Figure 1: Generalized Suzuki-Miyaura coupling reaction.

Key Reaction Partners and Conditions:

The choice of reaction partners and conditions is crucial for a successful Suzuki-Miyaura coupling. A variety of aryl and heteroaryl halides can be employed. The selection of the palladium catalyst, ligand, base, and solvent system depends on the specific substrates and desired outcome.

| Coupling Partner (R-X) | Catalyst / Ligand | Base | Solvent | Typical Yield (%) |

| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-95 |

| Heteroaryl Chloride | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 70-90 |

| Aryl Triflate | Pd(PPh₃)₄ | Na₂CO₃ | DME | 85-98 |

Note: The yield ranges presented are typical for Suzuki-Miyaura reactions with pyridylboronic acids and are illustrative. Actual yields for this compound may vary.

Other Potential Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig aminations for the formation of C-N bonds, and the Liebeskind-Srogl coupling.

Synthesis of this compound

The synthesis of pyridylboronic acids can be achieved through several methods. A common approach involves the lithiation of a halopyridine followed by reaction with a trialkyl borate.

Synthetic Workflow:

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of (2-Ethylpyridin-3-yl)boronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of (2-Ethylpyridin-3-yl)boronic acid with a variety of aryl halides. The resulting 3-aryl-2-ethylpyridine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. However, the use of certain heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid group, can present challenges. This phenomenon, often referred to as the "2-pyridyl problem," can lead to catalyst inhibition and competing protodeboronation side reactions, resulting in lower product yields.

This document outlines effective strategies and protocols to overcome these challenges in the context of coupling this compound with aryl iodides, bromides, and chlorides. The methodologies presented are designed to be robust and applicable to a range of substrates relevant to drug discovery and development. The 3-aryl-2-ethylpyridine core is a key structural motif in a variety of biologically active molecules, and its efficient synthesis is of significant interest to medicinal chemists.

Reaction Mechanism and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Data Summary

Due to the limited availability of systematic studies on the Suzuki-Miyaura coupling of this compound, the following tables present representative data based on established protocols for analogous 2-alkyl-3-pyridylboronic acids and other challenging heteroaryl boronic acids. These conditions are expected to provide good to excellent yields for the target transformations.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Iodides

| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 92 |

| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 8 | 88 |

| 3 | 2-Iodotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 16 | 75 |

| 4 | 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.5) | Acetonitrile | 80 | 12 | 85 |

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 16 | 89 |

| 2 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 120 | 12 | 85 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 100 | 18 | 78 |

| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.5) | Acetonitrile | 85 | 16 | 82 |

Table 3: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 120 | 24 | 75 |

| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (3) | 1,4-Dioxane | 130 | 18 | 70 |

| 3 | 2-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 24 | 65 |

| 4 | 3-Chloropyridine | PdCl₂(dppf) (4) | - | K₂CO₃ (3.5) | DMF | 120 | 20 | 68 |

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Iodides and Bromides

-

Reagents and Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (as specified in Tables 1 & 2), ligand (if required), and base (as specified in Tables 1 & 2).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Aryl Chlorides (More Forcing Conditions)

-

Reagents and Setup: To a microwave reaction vessel or a sealed tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), palladium catalyst (as specified in Table 3), ligand, and base (as specified in Table 3).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 15-20 minutes.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the specified temperature (conventional heating or microwave irradiation) with vigorous stirring for the indicated time.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Application in Drug Development

The 3-aryl-2-ethylpyridine core is a privileged scaffold in medicinal chemistry. The introduction of diverse aryl groups via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries with varied steric and electronic properties. This enables systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many protein-ligand binding events. The ethyl group at the 2-position can provide a hydrophobic interaction and influence the overall conformation of the molecule. The synthetically accessible 3-position allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of a wide chemical space to target different biological pathways.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a viable and efficient method for the synthesis of 3-aryl-2-ethylpyridines. While challenges associated with the 2-pyridyl moiety exist, the use of appropriate catalyst systems, particularly those employing bulky electron-rich phosphine ligands such as SPhos and XPhos, along with suitable bases and solvents, can lead to high yields of the desired products. The protocols and data presented herein provide a solid foundation for researchers in academia and the pharmaceutical industry to utilize this important transformation in the development of novel chemical entities.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Ethylpyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Ethylpyridin-3-yl)boronic acid with various aryl and heteroaryl halides. This protocol is designed to be a starting point for reaction optimization and can be adapted for a range of substrates in drug discovery and development.

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, the use of 2-substituted pyridylboronic acids, such as this compound, can present challenges due to their potential instability and lower reactivity compared to other organoboron reagents. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.

Representative Reaction Data

While specific quantitative data for the cross-coupling of this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related pyridylboronic acids. This data serves as a valuable reference for catalyst system selection and reaction optimization.

Table 1: Palladium-Catalyzed Cross-Coupling of Pyridylboronic Acids with Aryl Bromides

| Entry | Pyridylboronic Acid | Aryl Bromide | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Pyridylboronate | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | Phosphite Ligand | KF | Dioxane | 110 | 12-24 | 82[1] |

| 2 | 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | Phosphite Ligand | KF | Dioxane | 110 | 12-24 | 74[1] |

| 3 | 3-Pyridylboronic Acid | p-Bromotoluene | Pd(PPh₃)₄ (5) | PPh₃ | KOH | THF | Reflux | 2 | 84[2] |

| 4 | Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | Not specified[3] |

Table 2: Influence of Catalyst Loading on a Representative Suzuki-Miyaura Coupling

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 8 | 37[4] |

| 2 | 5 | 8 | 69[4] |

| 3 | 10 | 8 | 67[4] |

Reaction conditions: Pyridylboronic acid (1.0 equiv), aryl halide (0.9 equiv), Pd[P(Ph)₃]₂Cl₂ as catalyst, Na₂CO₃ (1 M aq.) as base, in 1,4-dioxane at reflux.[4]

Experimental Protocols

The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) is recommended for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides or chlorides.

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water (if using an aqueous base solution)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl or heteroaryl halide, the palladium catalyst, the ligand (if separate from the catalyst), and the base.

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent via syringe. If using an aqueous base, add the degassed water at this stage.

-

Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

-

In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the aryl or heteroaryl halide, the palladium catalyst, the ligand, and the base.

-

Add the degassed solvent.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Biaryls Using (2-Ethylpyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted biaryls is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active molecules, including kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of C-C bonds, enabling the efficient construction of complex biaryl scaffolds. This protocol focuses on the application of (2-Ethylpyridin-3-yl)boronic acid as a key building block in the synthesis of substituted biaryls, with a particular emphasis on its potential in generating molecules targeting signaling pathways relevant to drug discovery, such as the Mitogen- and Stress-Activated Kinase 1 (MSK1) pathway.

This compound offers a unique combination of a nucleophilic boronic acid moiety and a basic pyridine ring, which can influence the physicochemical properties and biological activity of the resulting biaryl compounds. The ethyl group at the 2-position can provide steric and electronic effects that may be beneficial for target engagement and metabolic stability.

Application in Drug Discovery: Targeting the MSK1 Signaling Pathway

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a serine/threonine kinase that plays a crucial role in the downstream signaling of the MAPK/ERK and p38 pathways. MSK1 is involved in the regulation of gene expression through the phosphorylation of transcription factors like CREB and histone H3. Dysregulation of the MSK1 signaling pathway has been implicated in inflammatory diseases and cancer, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors of MSK1 is an active area of research.

Biaryl compounds containing a pyridine moiety have shown promise as kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The use of this compound in Suzuki-Miyaura coupling reactions provides a direct route to novel biaryl structures that can be screened for MSK1 inhibitory activity.

Suzuki-Miyaura Cross-Coupling Reaction: An Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

Note on Data: Specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature. The following tables present representative data for the coupling of closely related pyridine-3-boronic acids with various aryl halides to provide a general guideline for reaction optimization. Researchers should perform their own optimization for the specific substrates of interest.

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if required, 2-10 mol%), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted biaryl.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine-3-Boronic Acids with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |

| 3 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 75-85 |

| 4 | 3-Bromopyridine | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF/H₂O | 110 | 6 | 70-80 |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine-3-Boronic Acids with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 70-80 |

| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | BrettPhos (4) | CsF | t-BuOH | 100 | 24 | 65-75 |

| 3 | 2-Chlorotoluene | NiCl₂(dppp) (10) | - | K₃PO₄ | Dioxane | 120 | 24 | 50-60 |

| 4 | 3-Chloropyridine | Pd(OAc)₂ (4) | SPhos (8) | K₂CO₃ | 1,4-Dioxane | 120 | 20 | 60-70 |

Troubleshooting and Considerations

-

Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group). To minimize this side reaction, it is recommended to use the boronic acid as the limiting reagent in some cases, use anhydrous solvents, and carefully select the base. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging couplings.

-

Base and Solvent: The combination of base and solvent can significantly impact the reaction outcome. A screening of different conditions may be necessary to optimize the reaction for a specific substrate pair. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.

-

Inert Atmosphere: Maintaining a strict inert atmosphere is essential to prevent the degradation of the palladium catalyst and phosphine ligands.

Conclusion